molecular formula C23H16ClFO2 B11598525 3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine

3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine

Cat. No.: B11598525
M. Wt: 378.8 g/mol
InChI Key: JONYNHWJHSZELQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of chloro, fluorophenyl, and methoxyphenyl groups attached to a benzoxepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, fluorophenyl, and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen or other group substitutions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H16ClFO2

Molecular Weight

378.8 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine

InChI

InChI=1S/C23H16ClFO2/c1-26-18-12-8-16(9-13-18)23-21(24)14-20(15-6-10-17(25)11-7-15)19-4-2-3-5-22(19)27-23/h2-14H,1H3

InChI Key

JONYNHWJHSZELQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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